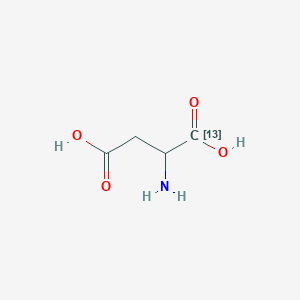

2-amino(113C)butanedioic acid

Vue d'ensemble

Description

2-amino(113C)butanedioic acid is a labeled form of DL-Aspartic acid, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(113C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic acid . The labeled carbon-13 can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as isotope ratio mass spectrometry, is essential to monitor and verify the incorporation of carbon-13.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino(113C)butanedioic acid undergoes various chemical reactions, including:

Oxidation: Conversion to oxaloacetic acid.

Reduction: Formation of aspartate derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Oxaloacetic acid.

Reduction: Aspartate derivatives.

Substitution: Various substituted aspartic acid derivatives.

Applications De Recherche Scientifique

2-amino(113C)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.

Biology: Helps in studying amino acid metabolism and protein synthesis.

Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.

Industry: Employed in the production of labeled compounds for research and development purposes

Mécanisme D'action

The mechanism of action of 2-amino(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Aspartic acid-1-13C

- DL-Aspartic acid-13C,15N-1 hydrochloride

- DL-Aspartic acid-13C

Uniqueness

2-amino(113C)butanedioic acid is unique due to its specific labeling at the carbon-1 position, which provides precise information about the metabolic fate of the compound. This specificity makes it particularly valuable in studies requiring detailed metabolic tracing and analysis .

Activité Biologique

2-Amino(113C)butanedioic acid, commonly known as L-aspartic acid, is a non-essential amino acid that plays a critical role in various biological processes. This article delves into its biological activity, including its metabolic roles, potential therapeutic applications, and recent research findings.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and is classified as an α-amino acid.

- Functions : It serves as a precursor for the synthesis of proteins, nucleotides, and neurotransmitters. It is also involved in the urea cycle and plays a role in the metabolism of carbohydrates and fats.

1. Neurotransmitter Role

L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system. It is involved in synaptic transmission and plays a role in learning and memory processes.

- Mechanism : It activates N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.

- Research Findings : Studies have shown that modulation of NMDA receptor activity by L-aspartic acid can influence cognitive functions and may have implications in neurodegenerative diseases .

2. Metabolic Functions

L-aspartic acid is integral to several metabolic pathways:

- Urea Cycle : It participates in the urea cycle, facilitating the removal of ammonia from the body.

- Synthesis of Other Amino Acids : It serves as a precursor for other amino acids such as L-arginine and L-ornithine .

1. Potential Role in Treatment

Recent studies have explored the therapeutic potential of L-aspartic acid in various conditions:

- Neurodegenerative Diseases : Research indicates that enhancing L-aspartic acid levels may help mitigate symptoms of diseases like Alzheimer's by improving synaptic function .

- Fatigue and Exercise Performance : Some studies suggest that supplementation with L-aspartic acid may reduce fatigue and enhance athletic performance by improving energy metabolism .

2. Anti-inflammatory Properties

Emerging evidence suggests that L-aspartic acid may exhibit anti-inflammatory effects:

- Mechanism : It has been shown to modulate cytokine production and reduce oxidative stress in cellular models .

- Case Studies : In vitro studies demonstrated that L-aspartic acid can inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino(113C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13C](=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437812 | |

| Record name | DL-Aspartic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137168-39-9 | |

| Record name | DL-Aspartic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.